molecular formula C20H26FN3O3S2 B15108295 4-butyl-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

4-butyl-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B15108295
M. Wt: 439.6 g/mol
InChI Key: UFOVQVSUQHUKDX-UHFFFAOYSA-N
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Description

4-butyl-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base.

    Formation of the Cyclohexanecarboxamide: The final step involves the coupling of the thiadiazole derivative with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-butyl-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H26FN3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

4-butyl-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C20H26FN3O3S2/c1-2-3-6-14-9-11-15(12-10-14)18(25)22-19-23-24-20(28-19)29(26,27)13-16-7-4-5-8-17(16)21/h4-5,7-8,14-15H,2-3,6,9-13H2,1H3,(H,22,23,25)

InChI Key

UFOVQVSUQHUKDX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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